molecular formula C14H18BNO2S B3194372 2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole CAS No. 837392-69-5

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

Cat. No.: B3194372
CAS No.: 837392-69-5
M. Wt: 275.2 g/mol
InChI Key: VRSPWYOVZXBUGL-UHFFFAOYSA-N
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Description

2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a useful research compound. Its molecular formula is C14H18BNO2S and its molecular weight is 275.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that similar compounds with a boronic ester group (such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are often used in organic synthesis for borylation reactions . These reactions typically involve the formation of carbon-boron bonds, which can be further transformed into carbon-carbon or carbon-heteroatom bonds.

Mode of Action

The compound interacts with its targets through a process known as borylation. In this process, the boronic ester group in the compound forms a bond with a carbon atom in the target molecule . This reaction is often catalyzed by transition metals such as palladium .

Biochemical Pathways

The formation of carbon-boron bonds through borylation can lead to significant changes in the structure and function of the target molecules . These changes can potentially affect various biochemical pathways, depending on the nature of the target molecules.

Pharmacokinetics

For instance, boronic esters are known to have good stability and reactivity, which can enhance the bioavailability of the compound .

Result of Action

The result of the compound’s action is the formation of new carbon-boron bonds in the target molecules . This can lead to significant changes in the structure and function of these molecules, potentially affecting various cellular processes.

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the efficiency of the borylation reaction can be affected by the presence of transition metal catalysts, the pH of the environment, and the temperature . Moreover, the stability of the compound can be influenced by factors such as light, heat, and moisture.

Properties

IUPAC Name

2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO2S/c1-9-16-11-7-6-10(8-12(11)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSPWYOVZXBUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Reactant of Route 5
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2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole

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